(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Hydrogen-bond acceptor count Topological polar surface area Thiadiazole-thiazoline comparison

A structurally defined probe for dual-mechanism research (P2X3/P2X2/3 antagonism & tubulin polymerization inhibition). Its unique 4-ethylphenyl / 5-methyl-1,3,4-thiadiazole scaffold enables SAR-driven potency differentiation (>10-fold range) vs. unsubstituted or thiazoline analogs. Use for head-to-head electrophysiology, tubulin binding-site mapping, and PK profiling. Quantify biological IC50 to position within the known >170-fold activity window of this chemotype.

Molecular Formula C14H15N3OS
Molecular Weight 273.36 g/mol
CAS No. 881933-34-2
Cat. No. B6422054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
CAS881933-34-2
Molecular FormulaC14H15N3OS
Molecular Weight273.36 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C
InChIInChI=1S/C14H15N3OS/c1-3-11-4-6-12(7-5-11)8-9-13(18)15-14-17-16-10(2)19-14/h4-9H,3H2,1-2H3,(H,15,17,18)/b9-8+
InChIKeyIRYIWWANQBQCIB-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS 881933-34-2): A 1,3,4-Thiadiazole Cinnamamide for Antitubulin and P2X3 Antagonist Research


(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS 881933-34-2) belongs to the class of 1,3,4-thiadiazole-substituted cinnamamides, a scaffold that appears in patent disclosures as P2X3/P2X2/3 purinergic receptor antagonists [1] and in the peer-reviewed literature as a privileged substructure for tubulin polymerization inhibition [2]. The compound features a conjugated (2E)-enamide linker bridging a 4-ethylphenyl ring and a 5-methyl-1,3,4-thiadiazol-2-yl moiety, yielding a molecular weight of 273.36 g/mol . Its structural design enables investigation of both antitubulin and purinergic receptor pharmacology within a single chemotype.

Why Generic 1,3,4-Thiadiazole Cinnamamides Cannot Substitute for CAS 881933-34-2 in Quantitative Research


Within the cinnamic acyl 1,3,4-thiadiazole amide family, minor structural variations produce large shifts in antiproliferative potency and tubulin polymerization IC50 values, as demonstrated by the 10-fold range observed across analogs 6a–10e in the same assay platform [1]. The 4-ethyl substitution on the phenyl ring and the 5-methyl group on the thiadiazole generate a unique combination of steric bulk, lipophilicity, and hydrogen-bonding capacity that distinguishes CAS 881933-34-2 from the unsubstituted phenyl-thiadiazole (e.g., N-(5-phenyl-1,3,4-thiadiazol-2-yl)cinnamamide) and from the thiazoline analog ML-243 (CAS 1426576-80-8), which replaces the aromatic 1,3,4-thiadiazole with a partially saturated 4,5-dihydro-1,3-thiazole [2]. Substitution without quantitative confirmation of the specific analog leads to uncontrolled variables in binding mode, metabolic stability, and selectivity.

Quantitative Differentiation Guide: CAS 881933-34-2 vs. Closest Analogs and In-Class Comparators


Aromatic 1,3,4-Thiadiazole vs. Partially Saturated Thiazoline: Impact on Hydrogen-Bond Acceptor Count and Topological Polar Surface Area

CAS 881933-34-2 incorporates a fully aromatic 1,3,4-thiadiazole ring, which provides three heteroatom-based hydrogen-bond acceptors (two ring nitrogens and the ring sulfur) in addition to the amide carbonyl, while the thiazoline analog ML-243 (CAS 1426576-80-8) contains only two heteroatom acceptors (one ring nitrogen and one ring sulfur) due to the partially saturated 4,5-dihydrothiazole [1]. This difference is reflected in the computed Topological Polar Surface Area (tPSA): ML-243 has a tPSA of 66.8 Ų [1], whereas CAS 881933-34-2 is predicted to have a higher tPSA (estimated ~80–90 Ų based on the additional nitrogen atom) . The increased hydrogen-bonding capacity and polarity influence membrane permeability and target binding geometry in in silico and in vitro assays.

Hydrogen-bond acceptor count Topological polar surface area Thiadiazole-thiazoline comparison

Molecular Weight and Lipophilicity Differentiation from the Thiazoline Analog ML-243

CAS 881933-34-2 has a molecular weight of 273.36 g/mol , approximately 13 g/mol higher than ML-243 (260.35 g/mol) [1]. The replacement of the 4,5-dihydrothiazole ring (C₃H₄NS) with a 5-methyl-1,3,4-thiadiazole (C₃H₃N₂S) introduces an additional nitrogen atom (+14 Da) and increases the cLogP by approximately 0.3–0.5 log units due to the additional methyl substituent, based on class-level SAR of thiadiazole amides [2]. This lipophilicity shift impacts metabolic clearance rates and plasma protein binding.

Molecular weight Lipophilicity Metabolic stability

Cinnamic Acyl 1,3,4-Thiadiazole Amide Series: Substituent-Dependent Antiproliferative Potency Range

In the systematic study of cinnamic acyl 1,3,4-thiadiazole amide derivatives (compounds 6a–10e), antiproliferative IC50 values against MCF-7 breast cancer cells spanned a range from 0.28 μg/mL (most potent, compound 10e) to >50 μg/mL (least potent, e.g., 6a), representing a >170-fold potency window attributable solely to substituent variation on the phenyl ring and the thiadiazole [1]. The 4-ethylphenyl substitution pattern of CAS 881933-34-2 is not identical to any single compound in this series but shares the 4-alkylphenyl motif with several mid-potency derivatives, placing it structurally between the unsubstituted phenyl analog and the most potent 4-substituted variants. Tubulin polymerization IC50 values in the same series ranged from 1.16 μg/mL (compound 10e) to >40 μg/mL [1].

Antiproliferative activity Tubulin polymerization Structure-activity relationship

P2X3/P2X2/3 Receptor Antagonist Pharmacophore: Thiadiazole Substitution Pattern as a Critical Determinant of Antagonist Potency

The Roche patent family (US 2012/0122886 A1) discloses thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists, where the thiadiazole ring's substitution pattern—including methyl, ethyl, alkoxy, and alkylsulfonyl groups—is a primary determinant of in vitro antagonist potency [1]. The 5-methyl-1,3,4-thiadiazol-2-yl moiety present in CAS 881933-34-2 is explicitly claimed as a preferred embodiment, distinguishing it from the unsubstituted thiadiazole and from 5-ethyl or 5-alkylsulfonyl variants that exhibit different potency and selectivity profiles at recombinant P2X3 vs. P2X2/3 receptors expressed in Xenopus oocytes [1].

P2X3 antagonist P2X2/3 antagonist Pain and inflammation

Optimal Research and Procurement Application Scenarios for CAS 881933-34-2


Tubulin Polymerization Inhibitor Screening and Colchicine-Site Binding Studies

Use CAS 881933-34-2 as a structurally defined probe within the cinnamic acyl 1,3,4-thiadiazole amide class to interrogate the colchicine binding site of tubulin, as established by the Yang et al. (2012) molecular docking framework [1]. The 4-ethylphenyl substituent provides a defined steric and lipophilic anchor for comparative SAR against unsubstituted phenyl and 4-methoxy/4-chloro analogs. Researchers should quantify the compound's tubulin polymerization IC50 and MCF-7/A549 antiproliferative IC50 to position it within the known >170-fold activity range of this chemotype [1].

P2X3 vs. P2X2/3 Purinergic Receptor Selectivity Profiling

Deploy CAS 881933-34-2 in two-electrode voltage clamp electrophysiology assays using Xenopus oocytes expressing recombinant rat or human P2X3 and P2X2/3 receptors, consistent with the methods described in the Roche patent [2]. The 5-methyl-1,3,4-thiadiazol-2-yl moiety is a claimed preferred substitution; head-to-head comparison with the 5-ethyl and 5-unsubstituted thiadiazole analogs will reveal the quantitative contribution of the methyl group to receptor subtype selectivity and antagonist potency [2].

In Silico ADMET Benchmarking Against the Thiazoline Probe ML-243

Utilize CAS 881933-34-2 in parallel with ML-243 (CAS 1426576-80-8) [3] for computational permeability (PAMPA or Caco-2 prediction), metabolic stability (human liver microsome prediction), and plasma protein binding models. The ~13 Da MW increase and estimated 0.3–0.5 log unit higher cLogP of the thiadiazole compound are predicted to alter absorption and clearance parameters; experimental confirmation of these differences will establish the thiadiazole-thiazoline heterocycle switch as a design tool for tuning pharmacokinetic properties [3].

Chemical Biology Probe for Dual-Target Antitubulin/Purinergic Studies

Given the intersection of the antitubulin pharmacophore and the P2X3 antagonist pharmacophore in a single molecule, CAS 881933-34-2 is suitable for dual-mechanism cellular phenotyping experiments. Laboratories can test whether the compound simultaneously disrupts microtubule dynamics and blocks ATP-gated purinergic signaling in pain or cancer cell models, enabling dissection of polypharmacology contributions to observed cellular effects [1][2].

Quote Request

Request a Quote for (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.